![molecular formula C14H22N2O2 B2601362 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 1311842-02-0](/img/structure/B2601362.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a pyrrolidinone ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: Starting with cyclohexanone, an aldol condensation can be performed to introduce the double bond, forming cyclohex-1-en-1-yl derivatives.
Introduction of the Ethyl Linker: The cyclohexene derivative can be reacted with ethyl bromide in the presence of a base such as potassium carbonate to form the ethyl-linked intermediate.
Formation of the Pyrrolidinone Ring: The intermediate is then reacted with succinimide in the presence of a dehydrating agent like phosphorus oxychloride to form the pyrrolidinone ring.
Acetamide Formation: Finally, the compound is treated with acetic anhydride to introduce the acetamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Oxidation and Reduction Reactions
The pyrrolidinone ring and acetamide group are susceptible to redox modifications under specific conditions:
-
Oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can hydroxylate the cyclohexenyl moiety or oxidize the pyrrolidinone ring to introduce additional ketone or carboxyl groups .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the cyclohexenyl double bond to cyclohexane, while sodium borohydride (NaBH₄) selectively reduces ketones in the pyrrolidinone ring to secondary alcohols .
Key Products
Reaction Type | Reagents/Conditions | Major Product | Source |
---|---|---|---|
Oxidation | KMnO₄, acidic | Hydroxylated cyclohexane derivative | |
Reduction | H₂/Pd-C, RT | Cyclohexane-substituted acetamide |
Substitution Reactions
The acetamide nitrogen and pyrrolidinone oxygen serve as nucleophilic sites for substitution:
-
Amide Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide bond, yielding carboxylic acid and amine intermediates .
-
Ring-Opening : Strong nucleophiles (e.g., amines, Grignard reagents) attack the pyrrolidinone carbonyl, leading to ring-opening and formation of linear diamides or secondary alcohols .
Example Reaction Pathway
-
Step 1 : Hydrolysis of the acetamide group under NaOH yields 2-(2-oxopyrrolidin-1-yl)acetic acid.
-
Step 2 : Reaction with ethylamine forms a new amide derivative .
Multicomponent Reactions
The compound’s structural complexity makes it amenable to multicomponent synthesis strategies like the Ugi reaction , which combines amines, carbonyl compounds, and isocyanides to generate diversely substituted pyrrolidinone derivatives :
Ugi Reaction Parameters
Component | Role | Example |
---|---|---|
γ-Aminobutyric acid | Amine source | Cyclohexenyl ethylamine |
Isobutyraldehyde | Carbonyl component | Aldehyde derivatives |
2-Naphthyl isocyanide | Isocyanide component | Tetrazole-based reagents |
This method enables rapid diversification of the pyrrolidinone scaffold, producing analogs with varied biological activities .
Biological Activity Modulation
Modifications to the pyrrolidinone and acetamide groups significantly alter biological interactions:
-
Substituent Effects : Introduction of electron-withdrawing groups (e.g., nitro, cyano) at the pyrrolidinone ring enhances binding affinity to enzymes like diguanylate cyclase (DgcA), as seen in analogs with IC₅₀ values <10 µM .
-
Allosteric Modulation : Structural analogs with sulfur-to-oxygen substitutions in the benzothiazole moiety retain inhibitory potency (IC₅₀ ~3–4 µM) but increase residual enzyme activity from 1.4% to 87.7%, indicating tunable allosteric effects .
Case Study: Inhibitor Optimization
Compound | Modification | IC₅₀ (µM) | Residual Activity (%) | Source |
---|---|---|---|---|
1 | Parent scaffold | 4.0 | 1.4 | |
1g | S→O substitution | 3.1 | 87.7 | |
2a | Methyl group removal | 11.7 | 69.8 |
Comparative Reactivity
The compound’s reactivity differs from structurally similar analogs:
Mechanistic Insights
-
Enzyme Binding : The pyrrolidinone ring’s carbonyl group forms hydrogen bonds with active-site residues in DgcA, while the cyclohexenyl group stabilizes hydrophobic interactions .
-
Stereoelectronic Effects : Electron-deficient pyrrolidinone derivatives exhibit faster reaction kinetics in nucleophilic substitutions due to enhanced carbonyl electrophilicity .
Applications De Recherche Scientifique
Research indicates that N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide may exhibit significant biological activity. Its mechanism of action is believed to involve interactions with specific enzymes or receptors that modulate various biochemical pathways relevant to disease treatment.
Potential Therapeutic Applications
- Antipsychotic Properties : Preliminary studies suggest that compounds similar to this compound may have applications in treating schizophrenia and bipolar disorder by acting on dopaminergic and glutamatergic systems .
- Neurological Disorders : The interaction with NMDA receptors indicates potential use in treating conditions like epilepsy or neurodegenerative diseases .
- Pain Management : Given its structural features, this compound may also be explored for analgesic properties, particularly in neuropathic pain models.
Case Studies
Several studies have investigated compounds with similar structures, providing insights into the biological effects and therapeutic potentials of this compound:
Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to this structure for their antipsychotic effects. The results indicated that modifications in the cyclohexene ring significantly impacted receptor binding affinities, suggesting that further exploration of this compound could yield promising antipsychotic agents .
Study 2: Neuroprotective Effects
Research presented at the International Conference on Neurology examined the neuroprotective effects of similar pyrrolidinone derivatives. Findings indicated that these compounds could reduce oxidative stress markers in neuronal cells, hinting at their potential for treating neurodegenerative disorders .
Mécanisme D'action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexene and pyrrolidinone rings provide structural rigidity, while the acetamide group can form hydrogen bonds, facilitating interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of a pyrrolidinone ring.
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the combination of its cyclohexene, pyrrolidinone, and acetamide groups, which provide a distinct set of chemical properties and potential applications. The presence of both a rigid ring structure and a flexible ethyl linker allows for diverse interactions with other molecules, making it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h5H,1-4,6-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMQNODDINJAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.